Difluprednato

Descripción general

Descripción

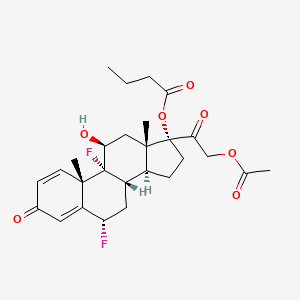

Difluprednate es un corticosteroide tópico utilizado principalmente para el tratamiento de la inflamación y el dolor asociados con la cirugía ocular. Es un éster butírico de 6(α), 9(α)-difluoroprednisolona acetato. Este compuesto es conocido por sus potentes propiedades antiinflamatorias y se comercializa bajo el nombre comercial Durezol .

Aplicaciones Científicas De Investigación

Difluprednate tiene varias aplicaciones de investigación científica:

Química: Se utiliza en el estudio de la síntesis y reacciones de corticosteroides.

Biología: La investigación se centra en sus efectos sobre las vías de inflamación celular.

Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la inflamación y el dolor ocular.

Industria: Difluprednate se utiliza en la formulación de soluciones y emulsiones oftálmicas para uso clínico

Mecanismo De Acción

Difluprednate ejerce sus efectos induciendo la producción de proteínas inhibidoras de la fosfolipasa A2 conocidas como lipocortinas. Estas proteínas inhiben la liberación de ácido araquidónico de los fosfolípidos de la membrana celular, lo que reduce la formación de mediadores proinflamatorios como las prostaglandinas y los leucotrienos. Este mecanismo ayuda a reducir la inflamación y el dolor .

Análisis Bioquímico

Biochemical Properties

Difluprednate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins inhibit the release of arachidonic acid, a precursor for potent mediators of inflammation such as prostaglandins and leukotrienes . Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which further interacts with endogenous tissue esterases to form hydroxyfluoroprednisolone butyrate .

Cellular Effects

Difluprednate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Difluprednate induces the production of lipocortins, which modulate the activity of prostaglandins and leukotrienes, thereby reducing inflammation . Additionally, it affects gene expression by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of difluprednate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Difluprednate penetrates cells readily and induces the production of lipocortins, which inhibit phospholipase A2 . This inhibition prevents the release of arachidonic acid, thereby reducing the synthesis of inflammatory mediators. Difluprednate also modulates gene expression by binding to glucocorticoid receptors, which then translocate to the nucleus and regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of difluprednate change over time. Difluprednate is rapidly deacetylated in the aqueous humor to its active metabolite, difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate . The stability and degradation of difluprednate are influenced by the presence of tissue esterases. Long-term use of difluprednate has been associated with increased intraocular pressure and the development of cataracts .

Dosage Effects in Animal Models

The effects of difluprednate vary with different dosages in animal models. Studies have shown that difluprednate inhibits uveitis in a dose-dependent manner, with higher doses showing greater anti-inflammatory activity . High doses of difluprednate can lead to adverse effects such as increased intraocular pressure and optic nerve damage . The threshold effects and toxicities observed in animal models highlight the importance of careful dosage management.

Metabolic Pathways

Difluprednate undergoes metabolic transformations in the body. It is rapidly deacetylated in the aqueous humor to difluoroprednisolone butyrate, which is further metabolized by endogenous tissue esterases to hydroxyfluoroprednisolone butyrate . These metabolic pathways limit systemic exposure to the active compound and reduce the risk of systemic side effects.

Transport and Distribution

Difluprednate is transported and distributed within cells and tissues through various mechanisms. It penetrates the corneal epithelium rapidly and effectively, ensuring low systemic absorption . Difluprednate’s distribution within ocular tissues is facilitated by its lipophilic nature, allowing it to reach target sites efficiently .

Subcellular Localization

The subcellular localization of difluprednate is crucial for its activity and function. Difluprednate is known to localize within the cytoplasm and nucleus of target cells, where it binds to glucocorticoid receptors . This localization is essential for its ability to modulate gene expression and inhibit inflammatory pathways. Post-translational modifications and targeting signals may also play a role in directing difluprednate to specific cellular compartments .

Métodos De Preparación

La síntesis de difluprednate involucra varios pasos que comienzan con el acetato de prednisolona. El método de preparación incluye:

Esterificación Enolización y Fluoración Electrofílica en 6: El acetato de prednisolona se somete a esterificación enolización seguida de fluoración electrofílica en 6 para producir un compuesto intermedio.

Eliminación 9,11: El compuesto intermedio se somete a una eliminación 9,11 para formar otro intermedio.

Bromohidroxilación, Epoxiación y Hidrólisis de Doble Enlace 9,11 en 21: Este intermedio se somete a bromohidroxilación, epoxiación e hidrólisis para formar otro intermedio.

Apertura del Anillo Epoxyfluoro 9,11: El paso final implica la apertura del anillo del intermedio epoxyfluoro para producir difluprednate.

Los métodos de producción industrial se centran en optimizar estos pasos para garantizar un alto rendimiento, rentabilidad y sostenibilidad ambiental.

Análisis De Reacciones Químicas

Difluprednate experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Difluprednate puede sufrir reacciones de sustitución, particularmente que involucran sus átomos de flúor. Los reactivos comunes utilizados en estas reacciones incluyen bromo, agentes hidroxilantes y agentes epoxiantes.

Comparación Con Compuestos Similares

Difluprednate se compara con otros corticosteroides como el acetato de prednisolona. Si bien ambos compuestos se utilizan para tratar la inflamación ocular, difluprednate tiene átomos de flúor adicionales en las posiciones 6 y 9, un grupo butírico en la posición 17 y un grupo acetato en la posición 21. Estas modificaciones aumentan su potencia, penetración en los tejidos y actividad antiinflamatoria en comparación con el acetato de prednisolona .

Compuestos similares incluyen:

- Acetato de prednisolona

- Betametasona

- Dexametasona

Las modificaciones estructurales únicas de difluprednate lo convierten en un corticosteroide más potente y eficaz para aplicaciones oculares .

Actividad Biológica

Difluprednate is a potent topical corticosteroid primarily used for managing inflammation and pain associated with ocular surgery. Its unique chemical structure enhances its biological activity, making it effective in various clinical scenarios, particularly in ophthalmology.

Difluprednate is characterized by two fluorination modifications at carbons 6 and 9, a butyrate group at carbon 17, and an acetic acid group at carbon 21. These modifications increase its potency and anti-inflammatory properties while enhancing corneal penetration. Upon administration, difluprednate is rapidly deacetylated to its active metabolite, difluoroprednisolone butyrate (DFB), which exhibits a significantly higher binding affinity for glucocorticoid receptors compared to traditional corticosteroids like prednisolone .

General Efficacy

Difluprednate has demonstrated substantial efficacy in reducing inflammation post-surgery. In a study comparing difluprednate 0.05% to prednisolone acetate 1%, results indicated that difluprednate was noninferior in managing anterior chamber cell (ACC) grades, with significant improvements noted as early as day 3 post-treatment .

| Treatment | Day 3 ACC Grade | Day 14 ACC Grade | Complete Clearing (Day 21) |

|---|---|---|---|

| Difluprednate 0.05% | 1.0 | -2.2 | 73.9% |

| Prednisolone Acetate 1% | 0.4 | -2.0 | 63.8% |

The findings suggest that difluprednate leads to quicker resolution of inflammation compared to traditional therapies .

Specific Case Studies

-

Anterior Uveitis Treatment :

A phase 3 study in Japan evaluated difluprednate against betamethasone in patients with endogenous anterior uveitis. The study found comparable improvements in ACC scores between both treatments, but difluprednate showed a more rapid response, achieving lower scores by day 7 . -

Postoperative Inflammation :

In a clinical trial involving postoperative inflammation management, difluprednate resulted in an 87% reduction in ACC cell count compared to a mere 30% reduction in placebo groups by day 29 . -

Scleritis Management :

A retrospective study reviewed the addition of difluprednate in patients with anterior scleritis undergoing systemic therapy. The results indicated a clinical resolution rate of approximately 79.6%, with a median time to inactivity of about nine weeks .

Side Effects and Safety Profile

Difluprednate is generally well tolerated, though some patients experience intraocular pressure (IOP) elevation. In studies, IOP increases were noted but remained manageable within acceptable limits; most patients maintained IOP below the threshold of concern (21 mm Hg) .

| Adverse Events | Frequency (%) |

|---|---|

| IOP Elevation | ~25 |

| Loss of Best-Corrected Visual Acuity (BCVA) ≥2 lines | ~15 |

| Cataract Progression | ~10 |

Propiedades

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQPLTPSGFELIB-JTQPXKBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046773 | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23674-86-4 | |

| Record name | Epitopic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluprednate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluprednate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUPREDNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-194 | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.